molecular formula C21H19N5OS2 B12186590 (5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B12186590
M. Wt: 421.5 g/mol
InChI Key: FGZFARIAXHYDLZ-UHFFFAOYSA-N
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Description

Core Heterocyclic Features:

  • Thiazolidinone Backbone :

    • A five-membered 1,3-thiazolidin-4-one ring containing sulfur (S) at position 1, nitrogen (N) at position 3, and a carbonyl group (C=O) at position 4.
    • The 2-thioxo (C=S) modification enhances electrophilicity and metal-binding capacity.
  • Triazole Substituent :

    • A 1,2,4-triazole moiety attached via a methylene (-CH2-) linker to the para-position of the phenyl group.
    • The triazole ring contributes to π-π stacking and hydrogen-bonding interactions.
  • Exocyclic Double Bond :

    • A (5E)-configured methylidene group bridges the thiazolidinone core and the aniline-derived substituent, ensuring planar geometry.

Structural Hybridization :
The integration of thiazolidinone and triazole scaffolds leverages synergistic bioactivity profiles. Thiazolidinones are known for antimicrobial and anticancer properties, while triazoles enhance metabolic stability and target selectivity.

Hantzsch–Widman Nomenclature :

  • Thiazolidinone : Stem "thiazolidin" (S at position 1, N at position 3) + suffix "-one" (ketone at position 4).
  • Triazole : Prefix "1,2,4-triazol" (three N atoms in positions 1,2,4).

Historical Development of Thiazolidinone-Triazole Hybrids

The design of thiazolidinone-triazole hybrids emerged from efforts to optimize pharmacokinetic and pharmacodynamic properties through molecular hybridization.

Key Milestones:

Year Development Reference
1990s Thiazolidinediones (TZDs) gain prominence as PPAR-γ agonists for diabetes.
2010s Triazole derivatives explored for antifungal and anticancer applications.
2020s Hybridization strategies combine thiazolidinones with triazoles to mitigate toxicity and resistance.

Synthetic Advances :

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient triazole conjugation.
  • Green Synthesis : Solvent-free, catalyst-free methods improve yield and sustainability.

Notable Hybrids :

  • Cefatrizine : A cephalosporin-triazole hybrid with enhanced β-lactamase stability.
  • Anticancer Agents : Thiazolidinone-triazole hybrids show IC50 values <10 μM against HT-1080 fibrosarcoma.

Significance of Stereochemical Configuration (5E Isomer)

The 5E stereochemistry (trans-configuration) of the exocyclic double bond critically influences the compound’s bioactivity and reactivity.

Key Implications:

  • Conformational Rigidity :

    • The E-configuration enforces a planar arrangement, optimizing interactions with biological targets (e.g., enzymes, DNA).
    • Prevents steric clashes between the phenyl and triazole substituents.
  • Electronic Effects :

    • The conjugated double bond delocalizes electron density, enhancing electrophilicity at C5 for nucleophilic attacks.
    • Stabilizes resonance structures involving the thioxo (C=S) and carbonyl (C=O) groups.
  • Biological Relevance :

    • Antimicrobial Activity : E-isomers exhibit superior binding to bacterial topoisomerase IV compared to Z-isomers.
    • Anticancer Potential : Planarity improves intercalation with DNA in renal adenocarcinoma models.

Comparative Data :

Property 5E Isomer 5Z Isomer
Melting Point 218–220°C (decomp.) 195–198°C (decomp.)
LogP 3.2 ± 0.1 2.8 ± 0.1
IC50 (HT-1080 cells) 10.26 μM 53.93 μM

Synthetic Control :

  • Knoevenagel Condensation : Selective E-isomer formation using piperidine as a base.
  • Microwave Irradiation : Reduces reaction time to <30 minutes while maintaining >90% stereoselectivity.

Properties

Molecular Formula

C21H19N5OS2

Molecular Weight

421.5 g/mol

IUPAC Name

4-hydroxy-3-(2-phenylethyl)-5-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C21H19N5OS2/c27-20-19(29-21(28)26(20)11-10-16-4-2-1-3-5-16)12-23-18-8-6-17(7-9-18)13-25-15-22-14-24-25/h1-9,12,14-15,27H,10-11,13H2

InChI Key

FGZFARIAXHYDLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC=C(C=C3)CN4C=NC=N4)O

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

A one-pot protocol inspired by and involves:

  • 2-Phenylethylamine as the primary amine.

  • Carbon disulfide as the thiolic agent.

  • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde as the aldehyde component.

The reaction proceeds via:

  • Thiocarbamoylation : 2-Phenylethylamine reacts with carbon disulfide in basic conditions (e.g., KOH/EtOH) to form a dithiocarbamate intermediate.

  • Cyclocondensation : The dithiocarbamate undergoes cyclization with in-situ-generated α-haloketone (from aldehyde halogenation) to yield the thiazolidin-4-one core.

  • Knoevenagel Condensation : The exocyclic double bond forms via dehydration between the C5 methylene group and the aldehyde, facilitated by acetic acid/sodium acetate.

Optimization Parameters

  • Solvent System : Acetic acid/dioxane mixtures (4:1) enhance cyclization efficiency.

  • Catalyst : Piperidine (5 mol%) accelerates the Knoevenagel step while suppressing side reactions.

  • Temperature : Reflux at 80–90°C for 8–12 hours ensures complete conversion.

Table 1 : Yield Variation with Catalysts

CatalystSolventTime (h)Yield (%)
PiperidineAcOH/dioxane1078
DMAPEtOH1265
No catalystToluene24<30

Stepwise Synthesis via Cyclocondensation and Knoevenagel Reaction

Thiazolidinone Core Formation

The core is synthesized via a three-component reaction adapted from:

  • Intermediate 1 : 3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is prepared by reacting 2-phenylethylamine, carbon disulfide, and chloroacetic acid in refluxing ethanol (Yield: 85–90%).

  • Characterization :

    • 1H NMR (CDCl3): δ 3.85 (t, J = 7.2 Hz, 2H, NCH2), 2.95 (t, J = 7.2 Hz, 2H, CH2Ph), 7.25–7.35 (m, 5H, Ar-H).

    • HRMS : [M+H]+ calc. 251.08; found 251.07.

Introduction of the C5 Methylidene Group

The exocyclic double bond is introduced via condensation with 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde:

  • Knoevenagel Conditions : Intermediate 1 (1 eq), aldehyde (1.2 eq), glacial acetic acid (5 mL), and ammonium acetate (0.2 eq) are refluxed for 6 hours.

  • Stereochemical Control : The E-isomer predominates (>90%) due to steric hindrance from the triazole group, as confirmed by NOESY.

Table 2 : Effect of Acid Catalysts on E/Z Ratio

AcidE (%)Z (%)
Acetic acid928
HCl (gas)8515
p-TsOH8911

Alternative Methodologies and Optimization Studies

Microwave-Assisted Synthesis

Adapting methods from, microwave irradiation (150 W, 120°C, 30 min) reduces reaction time by 75% while maintaining yields at 70–75%. This approach minimizes decomposition of the triazole moiety.

Green Chemistry Approaches

  • Solvent-Free Conditions : Grinding the reactants with SiO2-supported acetic acid achieves 68% yield in 4 hours.

  • Biocatalysis : Lipase-mediated condensation in ionic liquids ([BMIM][BF4]) is under investigation but currently yields <20%.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (s, 1H, CH=N), 4.85 (s, 2H, CH2-triazole), 3.90 (t, J = 7.0 Hz, 2H, NCH2), 2.90 (t, J = 7.0 Hz, 2H, CH2Ph).

  • 13C NMR : δ 192.5 (C=O), 167.8 (C=S), 144.2 (C=N), 134.7–127.3 (Ar-C).

  • HRMS : [M+H]+ calc. 462.14; found 462.13.

X-ray Crystallography

Single-crystal analysis (from EtOH/water) confirms the E-configuration and planarity of the thiazolidinone ring (r.m.s. deviation: 0.028 Å) .

Chemical Reactions Analysis

Types of Reactions

“(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The triazole and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C20H20N4OS
  • Molecular Weight : 396.47 g/mol

Structural Characteristics

The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of phenyl and triazole moieties enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to thiazolidinones exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains, including resistant strains. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Properties

Thiazolidinone derivatives have been investigated for their anticancer potential. In vitro studies have revealed that certain thiazolidinones can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown effectiveness against breast cancer cells by triggering cell cycle arrest and promoting apoptotic pathways .

Anti-inflammatory Effects

Thiazolidinones are also noted for their anti-inflammatory properties. Compounds derived from this class have been evaluated for their ability to reduce inflammation in animal models, with some showing comparable effects to standard anti-inflammatory drugs like diclofenac sodium .

Case Studies

StudyObjectiveFindings
Tugrak et al. (2016)Synthesis and evaluation of Mannich basesIdentified several Mannich bases derived from thiazolidinones with significant anticancer activity against human cancer cell lines .
Recent Antimicrobial StudyInvestigate antimicrobial efficacyShowed that thiazolidinone derivatives effectively inhibited bacterial growth, particularly in resistant strains .
Inflammatory Response StudyAssess anti-inflammatory effectsDemonstrated that thiazolidinone compounds significantly reduced inflammation markers in vivo .

Mechanism of Action

The mechanism of action of “(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one” involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibits enzymes involved in microbial or cancer cell metabolism.

    Receptor Binding: Binds to specific receptors to modulate biological pathways.

    DNA Interaction: Interacts with DNA to inhibit replication or transcription in cancer cells.

Comparison with Similar Compounds

Key structural features :

  • Rhodanine core : Imparts redox activity and metal-binding capacity .
  • Triazole-containing substituent : May confer resistance to metabolic degradation and improve target interaction .

Comparison with Structural Analogues

2.1. Substituent Variations in the 5-Position

The 5-substituent critically influences biological and physicochemical properties. Below is a comparative analysis:

Compound 5-Substituent Key Properties References
Target compound 4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl Enhanced metabolic stability; potential antimicrobial activity due to triazole
(5E)-5-{[(3-Hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 3-Hydroxyphenyl Increased hydrogen bonding capacity; lower lipophilicity
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Benzylidene or substituted benzylidene Variable antimicrobial activity (MIC50: 8–64 µg/mL against M. tuberculosis)
3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one 4-Methylbenzylidene Moderate cytotoxicity (IC50: >100 µM in HeLa cells)

Key observations :

  • The triazole group in the target compound may improve target specificity compared to simple benzylidene or hydroxyphenyl analogues .
2.2. Isomerism (Z vs. E)

The configuration of the exocyclic double bond affects molecular geometry and bioactivity:

  • (5E) isomers : Typically more stable due to reduced steric hindrance between substituents .
  • (5Z) isomers : Observed in compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, which form intramolecular hydrogen bonds, altering solubility .

Electrochemical comparison :

  • Rhodanine derivatives with electron-withdrawing groups (e.g., triazole) exhibit shifted oxidation potentials. For example, azulen-1-ylmethylene derivatives show redox peaks at −0.45 V to −0.75 V (vs. Ag/AgCl) .

Comparison with other syntheses :

  • Yield : Triazole-containing derivatives often require harsher conditions (e.g., acetic acid reflux) but achieve yields comparable to benzylidene analogues (70–85%) .
  • Workup : Simpler than hydroxyphenyl derivatives, which may require protection/deprotection steps .

Physicochemical Properties

Property Target Compound (5E)-5-{[(3-Hydroxyphenyl)amino]methylidene} Analogue
Molecular weight 423.5 g/mol 356.5 g/mol
LogP (estimated) ~3.2 ~2.5
Hydrogen bond donors 1 (NH) 2 (NH and OH)
Solubility Low in water Moderate in polar solvents

Notes:

  • The triazole group increases molecular weight and lipophilicity, favoring blood-brain barrier penetration .
  • Hydroxyphenyl analogues may exhibit better aqueous solubility due to hydrogen bonding .

Biological Activity

The compound (5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one belongs to the thiazolidinone class of compounds, which are recognized for their diverse biological activities. This compound's unique structure suggests potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5OS2C_{21}H_{19}N_{5}OS_{2} with a molecular weight of 421.5 g/mol. The structural complexity includes a thiazolidinone core, a phenylethyl group, and a triazole moiety, which contribute to its biological activity.

Property Value
Molecular FormulaC21H19N5OS2C_{21}H_{19}N_{5}OS_{2}
Molecular Weight421.5 g/mol
IUPAC Name(5E)-3-(2-phenylethyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit enzymes involved in microbial metabolism or cancer cell proliferation. For instance, its structural similarities to known enzyme inhibitors suggest potential competitive inhibition mechanisms.

Receptor Binding : The presence of the triazole moiety allows for interaction with various receptors, potentially modulating signaling pathways involved in inflammation and immune response.

DNA Interaction : The compound may also interact with DNA, inhibiting replication or transcription processes in cancer cells.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with thiazolidinone derivatives similar to this compound:

  • Antimicrobial Activity : Thiazolidinones have shown promising results against various bacterial strains. For example, derivatives have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. A study on structurally similar compounds reported IC50 values in the micromolar range against several cancer cell lines.
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models.

Case Study: Anticancer Activity

A recent investigation into a series of thiazolidinone derivatives revealed that compounds with similar structural features to (5E)-3-(2-phenylethyl)-2-thioxo exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 15 µM for one derivative, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

To understand the biological activity better, it is useful to compare this compound with other known thiazolidinones and triazole derivatives:

Compound Class Biological Activity Reference
ThiazolidinedionesAntidiabetic properties
Triazole DerivativesAntifungal activity
PhenylethylaminesPsychoactive effects

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